

# Application Notes and Protocols: Quantitative Analysis of Tivozanib in Plasma using Tivozanib-d6

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tivozanib (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC).[3][4][5] Accurate and reliable quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of tivozanib in plasma using a stable isotope-labeled internal standard, **Tivozanib-d6**, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like **Tivozanib-d6** ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

# **Experimental Protocols Materials and Reagents**

- Tivozanib reference standard
- Tivozanib-d6 internal standard (IS)[6]
- Human plasma (with Dipotassium EDTA as anticoagulant)[7]



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Hexane sulphonic acid
- Formic acid
- Water (deionized, 18 MΩ·cm)

#### **Stock and Working Solutions Preparation**

- Tivozanib Stock Solution (1 mg/mL): Accurately weigh 10 mg of tivozanib and dissolve it in 10 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and hexane sulphuric acid.[8]
- **Tivozanib-d6** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 5 mg of **Tivozanib-d6** and dissolve in 5 mL of diluent.[8][9]
- Working Solutions: Prepare serial dilutions of the tivozanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A similar dilution should be prepared for the IS working solution.

#### **Sample Preparation: Protein Precipitation**

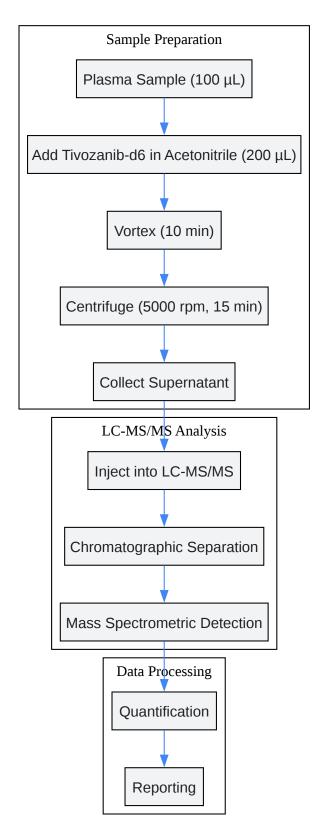
Protein precipitation is a simple and rapid method for extracting tivozanib from plasma samples.[10]

- Pipette 100 μL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 200 μL of acetonitrile containing the Tivozanib-d6 internal standard.[8]
- Vortex the mixture for 10 minutes to ensure complete protein precipitation.[8]
- Centrifuge the samples at high speed (e.g., 5000 rpm) for 15 minutes.



• Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

## **Experimental Workflow**





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Caption: Workflow for Tivozanib quantification in plasma.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the recommended LC-MS/MS parameters, which may be optimized for specific instruments.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Waters C8 (100x4.6 mm, 3.5μm) or Symmetry C18 (150 mm x 4.6mm, 3.5μm)
Mobile Phase A	Ammonium formate or 0.1% Formic acid in Water
Mobile Phase B	Methanol or Acetonitrile
Gradient/Isocratic	Isocratic (e.g., 70:30 v/v Ammonium formate:Methanol) or Gradient
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	Ambient
Run Time	5-8 minutes

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Source Temperature	550°C
MRM Transition (Tivozanib)	m/z 455.2 → 357.1[12]
MRM Transition (Tivozanib-d6)	m/z 461.2 → 363.1 (projected)
Collision Gas	Nitrogen

## **Quantitative Data Summary**

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present typical performance characteristics of a validated method for tivozanib quantification in plasma.

Table 3: Calibration Curve and Linearity

Parameter	Result
Linearity Range	0.5 - 5000 ng/mL[10]
Correlation Coefficient (r²)	> 0.999[8][11]
Regression Model	Linear, weighted (1/x²)

Table 4: Accuracy and Precision



QC Level	Concentration (ng/mL)	Accuracy (% Bias)	Precision (% CV)
LLOQ	0.5	± 20%	< 20%
Low (LQC)	1.5	± 15%	< 15%
Medium (MQC)	15.0	± 15%	< 15%
High (HQC)	115	± 15%	< 15%

Data adapted from representative methods.[7]

Table 5: Recovery and Matrix Effect

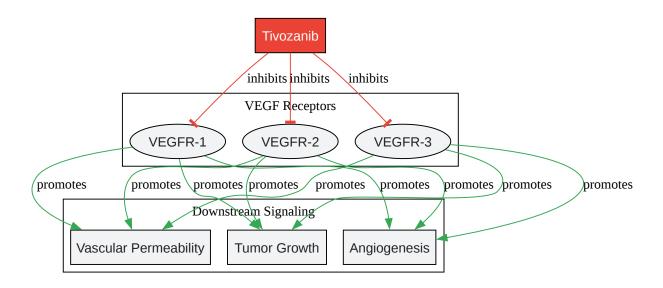
QC Level	Recovery (%)	Matrix Effect (%)
Low (LQC)	> 85%	85 - 115%
High (HQC)	> 85%	85 - 115%

The use of a stable isotope-labeled internal standard like **Tivozanib-d6** effectively minimizes the impact of matrix effects.

### **Tivozanib Signaling Pathway**

Tivozanib exerts its therapeutic effect by inhibiting the signaling pathways mediated by VEGFRs.





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Caption: Tivozanib's inhibition of VEGFR signaling.

#### Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of tivozanib in plasma using **Tivozanib-d6** as an internal standard. The LC-MS/MS method described is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is critical for pharmacokinetic and pharmacodynamic assessments of tivozanib.

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